Brain-to-Plasma Exposure Ratio of AM6545 Versus Rimonabant Defines Peripheral Restriction
AM6545 exhibits a plasma-to-brain ratio of 33 compared to 1.2 for rimonabant, confirming its classification as a peripherally restricted CB1 antagonist [1]. This nearly 30-fold difference in brain penetrance provides a direct quantitative basis for selecting AM6545 over rimonabant in studies requiring peripheral CB1 blockade without central nervous system engagement.
| Evidence Dimension | Plasma-to-brain concentration ratio (proxy for CNS penetrance) |
|---|---|
| Target Compound Data | Plasma-to-brain ratio = 33 |
| Comparator Or Baseline | Rimonabant: plasma-to-brain ratio = 1.2 |
| Quantified Difference | AM6545 brain penetrance is approximately 27.5-fold lower than rimonabant (33 vs. 1.2) |
| Conditions | In vivo pharmacokinetic study in mice following systemic administration |
Why This Matters
This quantitative difference enables investigators to study peripheral CB1-mediated metabolic effects while experimentally excluding confounding central CB1-mediated behavioral or psychiatric variables.
- [1] Randall PA, Vemuri VK, Segovia KN, Torres EF, Hosmer S, Nunes EJ, et al. Peripherally restricted cannabinoid type 1 receptor (CB1R) antagonist, AM6545, potentiates stress-induced hypothalamic–pituitary–adrenal axis activation via a non-CB1R mechanism. Endocrine. 2020;72(1):297–300. [Data on plasma/brain ratio cited within] View Source
